molecular formula C11H13BrO2 B3351441 Isopropyl 4-bromo-3-methylbenzoate CAS No. 360773-73-5

Isopropyl 4-bromo-3-methylbenzoate

Cat. No. B3351441
CAS RN: 360773-73-5
M. Wt: 257.12 g/mol
InChI Key: VRLZFKDNOLZYGW-UHFFFAOYSA-N
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Description

Isopropyl 4-bromo-3-methylbenzoate is a chemical compound that has gained popularity in scientific research due to its potential applications in various fields. This compound is also known as IBMB and has a molecular formula of C11H13BrO2.

Mechanism Of Action

The mechanism of action of IBMB is not well understood. However, it is believed that it may act as a potential inhibitor of certain enzymes or receptors in the body. Further research is needed to elucidate the exact mechanism of action of IBMB.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IBMB are not well studied. However, it has been reported to exhibit antifungal and antibacterial activity. Further research is needed to study the potential biological activity of IBMB.

Advantages And Limitations For Lab Experiments

IBMB has several advantages for lab experiments, including its ease of synthesis, high yield, and good purity. However, it has some limitations, including its potential toxicity and limited availability.

Future Directions

There are several future directions for research on IBMB. These include:
1. Studying the potential biological activity of IBMB and its derivatives.
2. Synthesizing new compounds based on IBMB for potential drug discovery.
3. Developing new synthetic methods for the synthesis of IBMB and its derivatives.
4. Studying the mechanism of action of IBMB and its derivatives.
5. Developing new applications for IBMB in material science.
Conclusion:
In conclusion, IBMB is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of IBMB in various fields.

Scientific Research Applications

IBMB has found its application in various scientific research fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, IBMB has been used as a starting material for the synthesis of potential drug candidates. It has also been used as a precursor for the synthesis of various heterocyclic compounds with potential biological activity. In organic synthesis, IBMB has been used as a reagent for the synthesis of various functionalized compounds. In material science, IBMB has been used as a building block for the synthesis of various polymers and dendrimers.

properties

IUPAC Name

propan-2-yl 4-bromo-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-7(2)14-11(13)9-4-5-10(12)8(3)6-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLZFKDNOLZYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 4-bromo-3-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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